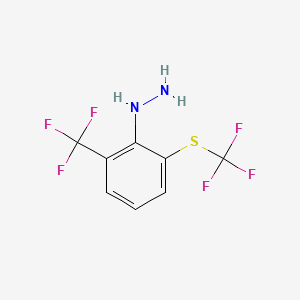
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This method allows for the formation of the desired compound under mild reaction conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This can lead to the modulation of enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Similar compounds include:
- 1-(3-Trifluoromethyl-phenyl)-3-(2,3,4-trimethoxy-benzoyl)-thiourea
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Compared to these compounds, 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the same phenyl ring, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6F6N2S |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-2-1-3-5(6(4)16-15)17-8(12,13)14/h1-3,16H,15H2 |
Clave InChI |
IUOPMBGXTCVCFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















